1-Amino-3-(2-aminoethyl)urea dihydrochloride

CAS No.: 1311318-28-1

Cat. No.: VC3387686

Molecular Formula: C3H12Cl2N4O

Molecular Weight: 191.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311318-28-1 |

|---|---|

| Molecular Formula | C3H12Cl2N4O |

| Molecular Weight | 191.06 g/mol |

| IUPAC Name | 1-amino-3-(2-aminoethyl)urea;dihydrochloride |

| Standard InChI | InChI=1S/C3H10N4O.2ClH/c4-1-2-6-3(8)7-5;;/h1-2,4-5H2,(H2,6,7,8);2*1H |

| Standard InChI Key | GYPFSIGQEDRREW-UHFFFAOYSA-N |

| SMILES | C(CNC(=O)NN)N.Cl.Cl |

| Canonical SMILES | C(CNC(=O)NN)N.Cl.Cl |

Introduction

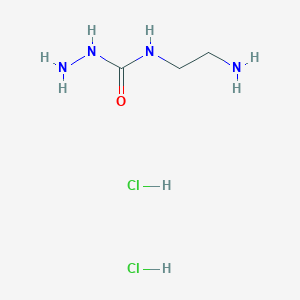

Chemical Identity and Basic Properties

1-Amino-3-(2-aminoethyl)urea dihydrochloride is a chemical compound with the CAS registry number 1311318-28-1. There appears to be some variation in the reported molecular formula across sources, with some listing it as C3H12Cl2N4O and others as C4H14N4·2HCl. This discrepancy likely reflects different ways of representing the same chemical structure, particularly regarding how the dihydrochloride portion is denoted.

The compound has a molecular weight of 191.06 g/mol and appears as a white crystalline solid that is readily soluble in water. Its high water solubility makes it suitable for various applications in aqueous solutions, particularly in biological research and pharmaceutical formulations.

Structural Characteristics

The structure of 1-Amino-3-(2-aminoethyl)urea dihydrochloride features a urea moiety (containing a carbonyl group flanked by nitrogen atoms) with an aminoethyl substituent on one nitrogen and an amino group on the other. The compound exists as a dihydrochloride salt, which contributes to its water solubility and stability. The key structural elements include:

-

A central urea functional group (-NH-CO-NH-)

-

An aminoethyl chain (-CH2-CH2-NH2)

-

An amino group (-NH2)

-

Two hydrochloride counterions

This structure can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-amino-3-(2-aminoethyl)urea dihydrochloride |

| InChI | InChI=1S/C3H10N4O.2ClH/c4-1-2-6-3(8)7-5;;/h1-2,4-5H2,(H2,6,7,8);2*1H |

| InChI Key | GYPFSIGQEDRREW-UHFFFAOYSA-N |

| Canonical SMILES | C(CNC(=O)NN)N.Cl.Cl |

Physical and Chemical Properties

1-Amino-3-(2-aminoethyl)urea dihydrochloride possesses several distinct physical and chemical properties that influence its behavior in various environments and applications.

Physical Properties

The compound exists as a white crystalline solid at room temperature and standard pressure. It demonstrates high solubility in water, which is enhanced by its salt form (dihydrochloride). This property makes it particularly useful in aqueous reactions and biological systems where water compatibility is essential.

Chemical Reactivity

The presence of multiple nitrogen-containing functional groups (two primary amines and a urea group) makes 1-Amino-3-(2-aminoethyl)urea dihydrochloride highly reactive in various chemical transformations. The compound can participate in:

-

Nucleophilic reactions through its amine groups

-

Hydrogen bonding through its amine and urea groups

-

Salt formation with acids beyond the already present hydrochloride

-

Coordination with metal ions through its nitrogen atoms

These reactive properties contribute to the compound's versatility as a chemical building block for more complex structures.

Stability

As a dihydrochloride salt, the compound exhibits enhanced stability compared to its free base form. The salt formation stabilizes the reactive amine groups, reducing their nucleophilicity and susceptibility to oxidation. This increased stability facilitates storage and handling while maintaining the compound's chemical integrity over extended periods.

Synthesis and Preparation Methods

The synthesis of 1-Amino-3-(2-aminoethyl)urea dihydrochloride can be accomplished through various routes, with optimization depending on the scale and purity requirements.

Laboratory Synthesis

Laboratory preparation typically involves the reaction of ethylenediamine with cyanamide followed by treatment with hydrochloric acid. This process generally follows these steps:

-

Reaction of ethylenediamine (H2N-CH2-CH2-NH2) with cyanamide (H2N-CN) under controlled temperature conditions

-

Formation of the intermediate amino-substituted urea

-

Treatment with hydrochloric acid to form the dihydrochloride salt

-

Purification through recrystallization or other suitable methods

The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion. Temperature control is crucial to prevent side reactions and maximize yield.

Industrial Production

For industrial-scale production, the synthetic route is similar but employs optimized conditions to enhance efficiency, yield, and purity. Industrial synthesis may utilize:

-

Continuous flow reactors for better control over reaction parameters

-

Large-scale batch reactors with precise temperature and pressure control

-

Automated processes to ensure consistency across batches

-

Specialized purification techniques to achieve high purity standards

These optimizations are essential for cost-effective production while maintaining quality and safety standards.

Biological Activity

1-Amino-3-(2-aminoethyl)urea dihydrochloride demonstrates several significant biological activities that make it valuable for pharmaceutical research and development.

Antibacterial Properties

Research indicates that compounds similar to 1-Amino-3-(2-aminoethyl)urea dihydrochloride exhibit antibacterial properties. Derivatives have shown efficacy against various bacterial strains including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for these related compounds typically ranges from 40 to 50 μg/mL, demonstrating activity comparable to some standard antibiotics.

The mechanism of antibacterial action is thought to involve interaction with bacterial cell membranes or inhibition of essential bacterial enzymes, though specific pathways require further elucidation.

Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor. Studies of structurally related compounds have shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The IC50 values against AChE for similar compounds range from 33.27 to 93.85 nM, indicating strong inhibitory activity.

This enzyme inhibition capability suggests potential applications in neurological research and in the development of therapies for cognitive disorders.

Applications in Scientific Research

The unique chemical and biological properties of 1-Amino-3-(2-aminoethyl)urea dihydrochloride make it valuable across multiple scientific disciplines.

Chemical Research Applications

In chemical research, the compound serves as:

-

A building block for the synthesis of more complex organic compounds

-

A model compound for studying reaction mechanisms involving urea derivatives

-

A precursor for developing novel materials with specific properties

-

A reagent in analytical chemistry applications

The presence of multiple functional groups makes it particularly useful in studies of selective reactivity and functional group transformations.

Biological and Pharmaceutical Research

In biological and pharmaceutical research, 1-Amino-3-(2-aminoethyl)urea dihydrochloride is employed in:

-

Studies related to protein and enzyme interactions

-

Development of drug delivery systems

-

Precursor for pharmaceutically active compounds

-

Structure-activity relationship studies for drug design

Its biological activity profile makes it particularly interesting for therapeutic development in the areas of infectious diseases and cancer treatment.

Industrial Applications

The compound finds industrial applications in:

-

Polymer production, where it can serve as a cross-linking agent

-

Development of specialty chemicals with specific functional properties

-

Manufacturing of intermediates for various end products

-

Production of materials with controlled release properties

These industrial applications leverage the compound's reactivity and functional group versatility.

Comparison with Similar Compounds

Understanding how 1-Amino-3-(2-aminoethyl)urea dihydrochloride compares to related compounds provides valuable context for its properties and applications.

Structural Analogues

Several compounds share structural similarities with 1-Amino-3-(2-aminoethyl)urea dihydrochloride:

| Compound | Structural Relationship | Key Differences |

|---|---|---|

| Ethyleneurea | Similar core structure | Lacks the additional aminoethyl and amino groups |

| Cyanuric Acid | Cyclic trimer of urea | Cyclic structure with different reactivity pattern |

| Urea | Simplest related compound | Lacks the aminoethyl and amino substituents |

| Thiourea derivatives | Similar structure with sulfur | Contains sulfur instead of oxygen in the central group |

The distinct structural features of 1-Amino-3-(2-aminoethyl)urea dihydrochloride, particularly its additional aminoethyl group, provide enhanced reactivity and potential for forming more complex derivatives compared to simpler urea compounds.

Functional Comparison

When comparing functional properties:

-

1-Amino-3-(2-aminoethyl)urea dihydrochloride offers greater water solubility than many non-salt urea derivatives

-

The compound demonstrates enhanced stability in storage compared to free amine analogues

-

It exhibits more diverse reactivity patterns due to the presence of multiple functional groups

-

The compound shows distinct biological activity profiles compared to simpler urea derivatives

These functional differences highlight the unique position of 1-Amino-3-(2-aminoethyl)urea dihydrochloride within its chemical class.

Current Research Trends and Future Directions

Research involving 1-Amino-3-(2-aminoethyl)urea dihydrochloride continues to evolve, with several promising directions emerging in recent years.

Emerging Research Areas

Current research trends include:

-

Development of novel derivatives with enhanced biological activities

-

Exploration of potential applications in targeted drug delivery systems

-

Investigation of structure-activity relationships to optimize therapeutic effects

-

Studies of coordination chemistry with various metal ions for potential catalytic applications

These research directions leverage the compound's versatile structure and reactivity.

Future Prospects

Future research and development possibilities include:

-

Further exploration of antimicrobial applications, particularly against resistant bacterial strains

-

Advanced studies of anticancer mechanisms and development of optimized derivatives

-

Applications in materials science, especially in smart materials and controlled release systems

-

Utilization in green chemistry as a more environmentally friendly alternative to more hazardous reagents

These future directions highlight the continuing relevance and potential of 1-Amino-3-(2-aminoethyl)urea dihydrochloride in scientific and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume